molecular formula C12H14BrClO3 B14932644 Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate CAS No. 588679-11-2

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate

Katalognummer: B14932644
CAS-Nummer: 588679-11-2
Molekulargewicht: 321.59 g/mol
InChI-Schlüssel: GISANKJOUBCHEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and chloro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient production processes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid.

    Reduction: Formation of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Agricultural Chemistry: Studied for its potential use in the synthesis of herbicides and pesticides.

Wirkmechanismus

The mechanism of action of ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The presence of the bromo and chloro substituents on the phenoxy ring allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate: Lacks the bromo substituent, which may result in different reactivity and biological activity.

    Ethyl 2-(4-bromo-2-fluorophenoxy)-2-methylpropanoate: Contains a fluorine substituent instead of chlorine, which can significantly alter its chemical properties and interactions.

    Ethyl 2-(4-bromo-2-methylphenoxy)-2-methylpropanoate: The presence of a methyl group instead of chlorine can affect the compound’s steric and electronic properties.

These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

588679-11-2

Molekularformel

C12H14BrClO3

Molekulargewicht

321.59 g/mol

IUPAC-Name

ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C12H14BrClO3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3

InChI-Schlüssel

GISANKJOUBCHEW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.